molecular formula C8H5FN2O2 B8208169 2-Fluoro-6-methyl-3-nitrobenzonitrile

2-Fluoro-6-methyl-3-nitrobenzonitrile

Cat. No.: B8208169
M. Wt: 180.14 g/mol
InChI Key: SKYOZXANDNBDKZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-3-nitrobenzonitrile typically involves the nitration of 2-Fluoro-6-methylbenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-3-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-Fluoro-6-methyl-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 2-Fluoro-6-methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-methyl-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-3-nitrobenzonitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the nitro group can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitrobenzonitrile: Similar structure but lacks the methyl group.

    2-Fluoro-6-methylbenzonitrile: Similar structure but lacks the nitro group.

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but has a trifluoromethyl group instead of a nitro group.

Uniqueness

2-Fluoro-6-methyl-3-nitrobenzonitrile is unique due to the combination of the fluorine, methyl, and nitro groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-methyl-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-2-3-7(11(12)13)8(9)6(5)4-10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYOZXANDNBDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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